molecular formula C14H12O2 B12505929 6-Vinylnaphthalen-2-yl acetate

6-Vinylnaphthalen-2-yl acetate

Cat. No.: B12505929
M. Wt: 212.24 g/mol
InChI Key: CKCFMYHISYNJHX-UHFFFAOYSA-N
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Description

6-Vinylnaphthalen-2-yl acetate is an organic compound with the molecular formula C₁₄H₁₂O₂ It is a derivative of naphthalene, where the acetate group is attached to the second carbon of the naphthalene ring, and a vinyl group is attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Vinylnaphthalen-2-yl acetate typically involves the acetylation of 6-vinylnaphthalene. One common method is the reaction of 6-vinylnaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Vinylnaphthalen-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The acetate group can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-vinylnaphthalen-2-carboxylic acid.

    Reduction: Formation of 6-vinylnaphthalen-2-ol.

    Substitution: Formation of 6-vinylnaphthalen-2-yl amine or 6-vinylnaphthalen-2-yl thiol.

Scientific Research Applications

6-Vinylnaphthalen-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Vinylnaphthalen-2-yl acetate depends on its specific application. In organic synthesis, it acts as a building block for the formation of more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl acetate: Lacks the vinyl group, leading to different reactivity and applications.

    6-Vinylnaphthalen-1-yl acetate: The position of the acetate group is different, affecting its chemical properties.

    6-Vinylnaphthalen-2-yl alcohol: The acetate group is replaced with a hydroxyl group, leading to different reactivity.

Uniqueness

6-Vinylnaphthalen-2-yl acetate is unique due to the presence of both a vinyl group and an acetate group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(6-ethenylnaphthalen-2-yl) acetate

InChI

InChI=1S/C14H12O2/c1-3-11-4-5-13-9-14(16-10(2)15)7-6-12(13)8-11/h3-9H,1H2,2H3

InChI Key

CKCFMYHISYNJHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C=C

Origin of Product

United States

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